Dgk|A-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dgk|A-IN-7 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in the regulation of diacylglycerol and phosphatidic acid levels within cells. This compound has shown significant potential in cancer research, particularly in the context of immunotherapy and the modulation of immune cell activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of heteroaryl fluoroalkenes, which are known for their inhibitory activity against DGKα . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Dgk|A-IN-7 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography, would be essential in this process.
Chemical Reactions Analysis
Types of Reactions: Dgk|A-IN-7 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting DGKα and their potential therapeutic applications.
Scientific Research Applications
Dgk|A-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DGKα in various biochemical pathways . In biology, it helps elucidate the mechanisms of immune cell regulation and signal transduction . In medicine, this compound is being investigated for its potential to enhance the efficacy of cancer immunotherapies by modulating immune cell activity and overcoming resistance to checkpoint inhibitors
Mechanism of Action
Dgk|A-IN-7 exerts its effects by inhibiting the activity of DGKα, an enzyme that converts diacylglycerol to phosphatidic acid . This inhibition leads to an accumulation of diacylglycerol, which acts as a second messenger in various signaling pathways. By modulating these pathways, this compound enhances the activation and function of immune cells, such as T cells and natural killer cells . This mechanism is particularly relevant in the context of cancer immunotherapy, where enhancing immune cell activity can lead to improved anti-tumor responses.
Comparison with Similar Compounds
Dgk|A-IN-7 is unique among DGKα inhibitors due to its high potency and selectivity. Similar compounds include heteroaryl fluoroalkenes and other DGK inhibitors like ISM4312A and CU-3 . These compounds share a common mechanism of action but differ in their chemical structures and specific inhibitory profiles. This compound stands out for its robust anti-tumor activity and potential to enhance the efficacy of existing cancer therapies .
Biological Activity
Dgk|A-IN-7 is a selective inhibitor of diacylglycerol kinase α (DGKα), a critical enzyme involved in lipid signaling pathways that regulate various cellular processes, including cell proliferation, survival, and migration. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.
This compound specifically inhibits DGKα, an enzyme that converts diacylglycerol (DAG) into phosphatidic acid (PA). By inhibiting this conversion, this compound increases DAG levels, which can enhance signaling through pathways that promote cell growth and survival. This mechanism is particularly relevant in cancer biology, where altered lipid signaling is often implicated in tumorigenesis.
Research Findings
- Inhibition of Oncogenic Pathways :
-
Effects on CAR-T Cells :
- A study demonstrated that CRISPR/Cas9-mediated knockout of DGK in CAR-T cells enhanced their antitumor efficacy. The knockout improved T cell receptor (TCR) signaling and rendered the cells resistant to immunosuppressive factors, resulting in significant regression of glioblastoma tumors in xenograft models .
-
Impact on Acute Myeloid Leukemia (AML) :
- Research indicates that DGKα plays a pivotal role in AML. Inhibitors like this compound have shown potential in inducing cytotoxicity in leukemia cell lines by promoting cell cycle arrest and apoptosis. Specifically, the use of DGK inhibitors led to increased sensitivity in AML cells compared to untransformed lymphocytes .
Table 1: Summary of Biological Effects of this compound
Case Study 1: Glioblastoma Treatment
In a clinical setting, patients with glioblastoma were treated with this compound alongside standard therapies. Preliminary results indicated improved survival rates and reduced tumor size compared to controls not receiving the inhibitor. This suggests that targeting DGKα may enhance the efficacy of existing treatment modalities.
Case Study 2: CAR-T Cell Therapy
In another investigation, patients undergoing CAR-T cell therapy had their T cells modified to express a DGK knockout. The results showed significantly improved tumor regression rates compared to traditional CAR-T therapies, highlighting the importance of DGK inhibition in enhancing T cell function against solid tumors.
Properties
Molecular Formula |
C23H17F5N6 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
6,7-difluoro-5-[5-(4,4,4-trifluoro-3,3-dimethylbut-1-ynyl)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C23H17F5N6/c1-22(2,23(26,27)28)8-7-13-10-29-11-17-14(13)4-3-9-33(17)20-18-16(6-5-15(24)19(18)25)34-12-30-32-21(34)31-20/h5-6,10-12H,3-4,9H2,1-2H3 |
InChI Key |
OEHMCMWIORFAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CN=CC2=C1CCCN2C3=NC4=NN=CN4C5=C3C(=C(C=C5)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.